

A Spectroscopic Guide to 5-Bromo-2-phenoxyppyridine and Its Synthetic Precursors

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Compound of Interest

Compound Name: **5-Bromo-2-phenoxyppyridine**

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A comprehensive spectroscopic comparison of **5-Bromo-2-phenoxyppyridine** with its precursors, 2,5-dibromopyridine and phenol, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide presents a detailed analysis of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, supported by established experimental protocols.

The synthesis of **5-Bromo-2-phenoxyppyridine**, a versatile building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, between 2,5-dibromopyridine and phenol. The distinct spectroscopic signatures of the starting materials and the final product allow for clear reaction monitoring and product characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-2-phenoxyppyridine** and its precursors.

Table 1: ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
5-Bromo-2-phenoxyppyridine	8.18	d	1H	H-6 (Py)
7.74	dd	1H		H-4 (Py)
7.42	t	2H		H-3', H-5' (Ph)
7.23	t	1H		H-4' (Ph)
7.13	d	2H		H-2', H-6' (Ph)
6.86	d	1H		H-3 (Py)
2,5-Dibromopyridine	8.57	d	1H	H-6
8.02	dd	1H		H-4
7.65	d	1H		H-3
Phenol[1][2][3]	7.28	t	2H	H-3, H-5
6.98	t	1H		H-4
6.89	d	2H		H-2, H-6
5.0-7.0	br s	1H		-OH

Table 2: ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
5-Bromo-2-phenoxyppyridine	162.8, 153.2, 149.3, 141.8, 129.8, 125.0, 121.2, 115.3, 111.4	Py & Ph carbons
2,5-Dibromopyridine	152.1, 142.5, 140.2, 128.8, 121.7	Py carbons
Phenol[3][4]	155.0, 129.7, 121.1, 115.6	C-1, C-3/5, C-4, C-2/6

Table 3: FT-IR Spectral Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
5-Bromo-2-phenoxyppyridine	~3060, ~1580, ~1480, ~1240, ~820	C-H (arom.), C=C/C=N (arom.), C-O-C stretch, C-Br stretch
2,5-Dibromopyridine ^[5]	~3050, ~1560, ~1450, ~1080, ~810	C-H (arom.), C=C/C=N (arom.), C-Br stretch
Phenol ^[6]	3550-3230 (broad), 3100-3000, 1600-1440, 1230-1140	O-H stretch, C-H (arom.), C=C (arom.), C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Bromo-2-phenoxyppyridine	250/252 (M ⁺ , M ⁺⁺²)	171, 143, 93, 77, 65
2,5-Dibromopyridine	236/238/240 (M ⁺ , M ⁺⁺² , M ⁺⁺⁴)	157/159, 78
Phenol ^[7]	94 (M ⁺)	66, 65, 39

Experimental Protocols

Synthesis of 5-Bromo-2-phenoxyppyridine

This protocol describes a typical Ullmann condensation for the synthesis of **5-Bromo-2-phenoxyppyridine**.

Materials:

- 2,5-dibromopyridine
- Phenol
- Potassium carbonate (K₂CO₃)

- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 2,5-dibromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to 120 °C and stir for 12-16 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **5-Bromo-2-phenoxyypyridine**.

Spectroscopic Analysis

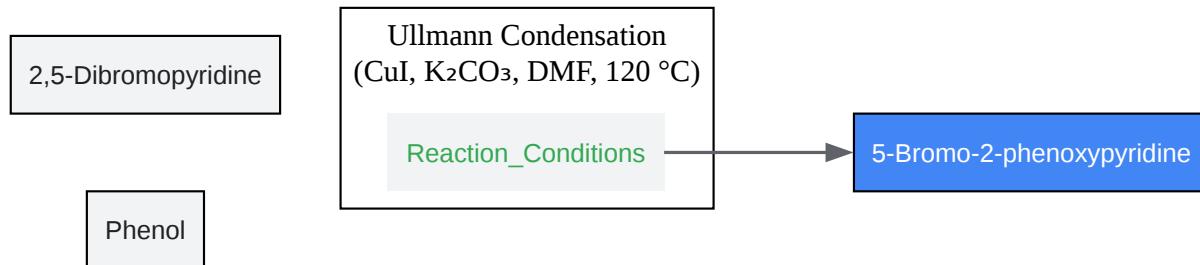
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy: Spectra are recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced via a direct insertion probe, and the ionization energy is typically set to 70 eV.

Synthetic Pathway Visualization

The synthesis of **5-Bromo-2-phenoxyppyridine** from its precursors can be visualized as a straightforward pathway.



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Caption: Synthetic pathway for **5-Bromo-2-phenoxyppyridine**.

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